12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene-8,20-dicarbaldehyde
Overview
Description
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene-2,8-dicarboxaldehyde is a complex organic compound known for its unique structural properties. It is a fused-ring electron acceptor, often utilized in the field of organic electronics, particularly in the development of organic photovoltaic cells and other semiconductor applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene-2,8-dicarboxaldehyde involves multiple steps, starting from the preparation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene-2,8-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halogens or alkyl chains .
Scientific Research Applications
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene-2,8-dicarboxaldehyde has several scientific research applications, including:
Organic Electronics: Used as an electron acceptor in organic photovoltaic cells, enhancing their efficiency and stability.
Semiconductor Devices: Employed in the development of organic field-effect transistors and other semiconductor devices.
Material Science:
Mechanism of Action
The mechanism of action of 6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene-2,8-dicarboxaldehyde involves its ability to accept electrons, making it an effective electron acceptor in organic electronic devices. The molecular targets include the active layers of organic photovoltaic cells, where it facilitates charge separation and transport .
Comparison with Similar Compounds
Similar Compounds
6,6,12,12-Tetrakis(4-hexylphenyl)-indacenobis(dithieno[3,2-b;2’,3’-d]thiophene): Another fused-ring electron acceptor with similar applications in organic electronics.
1,1-Dicyanomethylene-3-indanone Substituted Compounds: These compounds also serve as electron acceptors in organic photovoltaic cells.
Uniqueness
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene-2,8-dicarboxaldehyde is unique due to its specific structural arrangement, which provides enhanced electron-accepting properties and stability compared to other similar compounds .
Properties
IUPAC Name |
12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene-8,20-dicarbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H74O2S4/c1-5-9-13-17-21-47-25-33-51(34-26-47)69(52-35-27-48(28-36-52)22-18-14-10-6-2)59-43-58-60(44-57(59)65-63(69)67-61(75-65)41-55(45-71)73-67)70(53-37-29-49(30-38-53)23-19-15-11-7-3,54-39-31-50(32-40-54)24-20-16-12-8-4)64-66(58)76-62-42-56(46-72)74-68(62)64/h25-46H,5-24H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKBNNXPVJHJIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=O)C(C7=C4SC8=C7SC(=C8)C=O)(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H74O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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